Carmustine-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

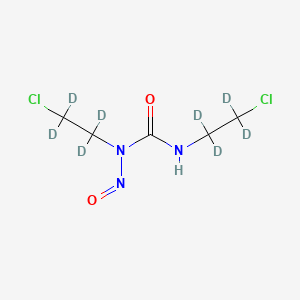

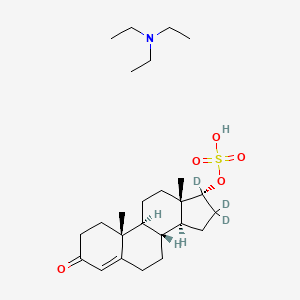

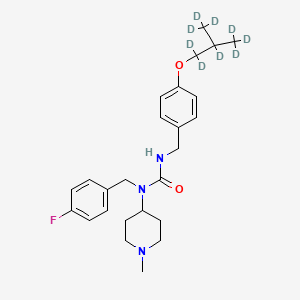

Carmustine-d8 is a deuterated form of Carmustine, a chemotherapeutic agent used primarily in the treatment of various malignancies, including brain tumors and multiple myeloma. Deuterated compounds are often used in research to study the pharmacokinetics and metabolism of drugs, as the presence of deuterium can alter the compound’s behavior in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carmustine-d8 involves the incorporation of deuterium into the Carmustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and follow the same synthetic route as for Carmustine.

Starting Material: Deuterated ethylamine

Reaction with Phosgene: The deuterated ethylamine is reacted with phosgene to form deuterated ethyl isocyanate.

Formation of Deuterated Urea: The deuterated ethyl isocyanate is then reacted with deuterated ethylamine to form deuterated urea.

Chlorination: The deuterated urea is chlorinated to form deuterated bis(2-chloroethyl)urea.

Nitrosation: Finally, the deuterated bis(2-chloroethyl)urea is nitrosated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical to achieve the desired level of deuteration.

Analyse Chemischer Reaktionen

Types of Reactions

Carmustine-d8 undergoes several types of chemical reactions, including:

Alkylation: this compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription.

Carbamoylation: It can also carbamoylate proteins, affecting their function.

Common Reagents and Conditions

Alkylation: Typically occurs under physiological conditions in the presence of nucleophilic sites on DNA and RNA.

Carbamoylation: Occurs in the presence of proteins with nucleophilic amino acid residues.

Major Products Formed

DNA Cross-links: Inhibition of DNA replication and transcription.

Carbamoylated Proteins: Altered protein function leading to cell death.

Wissenschaftliche Forschungsanwendungen

Carmustine-d8 is used extensively in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetic Studies: Used to study the metabolism and distribution of Carmustine in the body.

Mechanistic Studies: Helps in understanding the mechanism of action of Carmustine by tracking the deuterated compound.

Drug Development: Used in the development of new chemotherapeutic agents by providing insights into the behavior of alkylating agents.

Biological Research: Used to study the effects of DNA and protein alkylation in various biological systems.

Wirkmechanismus

Carmustine-d8 exerts its effects primarily through alkylation and carbamoylation. The compound forms cross-links between DNA strands, preventing DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. Additionally, carbamoylation of proteins affects their function, contributing to the cytotoxic effects of the compound.

Vergleich Mit ähnlichen Verbindungen

Carmustine-d8 belongs to the class of nitrosoureas, which are known for their alkylating properties. Similar compounds include:

Lomustine: Another nitrosourea used in chemotherapy.

Semustine: A nitrosourea with similar alkylating properties.

Streptozocin: A nitrosourea used primarily for pancreatic cancer.

Uniqueness

This compound is unique due to the presence of deuterium, which can alter its pharmacokinetic properties and make it a valuable tool in research. The deuterium atoms can provide insights into the metabolism and distribution of Carmustine, aiding in the development of more effective chemotherapeutic agents.

Eigenschaften

Molekularformel |

C5H9Cl2N3O2 |

|---|---|

Molekulargewicht |

222.10 g/mol |

IUPAC-Name |

1,3-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-1-nitrosourea |

InChI |

InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)/i1D2,2D2,3D2,4D2 |

InChI-Schlüssel |

DLGOEMSEDOSKAD-SVYQBANQSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C([2H])([2H])C([2H])([2H])Cl)N=O |

Kanonische SMILES |

C(CCl)NC(=O)N(CCCl)N=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)

![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)

![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)